molecular formula C16H17Cl2NO B1385610 N-[2-(2,4-Dichlorophenoxy)ethyl]-3,4-dimethylaniline CAS No. 356532-77-9

N-[2-(2,4-Dichlorophenoxy)ethyl]-3,4-dimethylaniline

Cat. No. B1385610
CAS RN: 356532-77-9
M. Wt: 310.2 g/mol
InChI Key: PCDYIOMAGGILQQ-UHFFFAOYSA-N
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Description

“N-[2-(2,4-Dichlorophenoxy)ethyl]-3,4-dimethylaniline” is a chemical compound with the molecular formula C16H17Cl2NO . It is a derivative of 2-(2,4-dichlorophenoxy)acetic acid .

Scientific Research Applications

  • Synthesis Technologies and Compound Development : A new synthesis technology for a compound structurally similar to N-[2-(2,4-Dichlorophenoxy)ethyl]-3,4-dimethylaniline was developed, showing the potential for large-scale industrial production due to its simple operation and high yield Lan-xiang (2011). Additionally, synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, starting from 2,4-dimethylaniline, demonstrates the versatility of such compounds in creating a range of structurally diverse molecules Vaid et al. (2014).

  • Sigma Receptor Binding : Research on polyamines based on N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, a compound structurally related to N-[2-(2,4-Dichlorophenoxy)ethyl]-3,4-dimethylaniline, indicates significant potential in affecting sigma-1 and sigma-2 receptor subtypes de Costa et al. (1994). This has implications for pharmacological applications, particularly in neurology and psychiatry.

  • Photoluminescence and Optoelectronic Applications : A study on quinoxaline derivative 4,4'-((1E,1'E)-quinoxaline-2,3-diylbis(ethene-2,1-diyl))bis(N,N-dimethylaniline) highlights its potential in optoelectronic applications, indicating that solvent-stabilized charge-transfer states can play a role in the relaxation of excited molecules, which is crucial for understanding the structure-property relationships in functional materials Wang et al. (2021).

  • Pesticide and Herbicide Applications : A study on 2,4-Dichlorophenoxyacetic acid (2,4-D), a component of N-[2-(2,4-Dichlorophenoxy)ethyl]-3,4-dimethylaniline, discussed its use as a herbicide and the environmental impact of its different formulations Wilson et al. (1997). This is relevant for understanding the environmental behavior of such compounds.

properties

IUPAC Name

N-[2-(2,4-dichlorophenoxy)ethyl]-3,4-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO/c1-11-3-5-14(9-12(11)2)19-7-8-20-16-6-4-13(17)10-15(16)18/h3-6,9-10,19H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDYIOMAGGILQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCCOC2=C(C=C(C=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,4-Dichlorophenoxy)ethyl]-3,4-dimethylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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